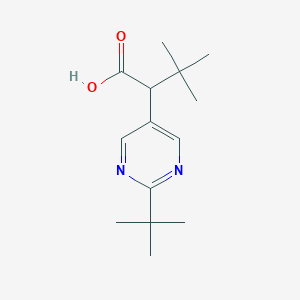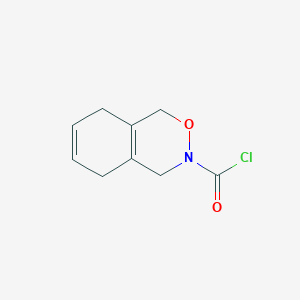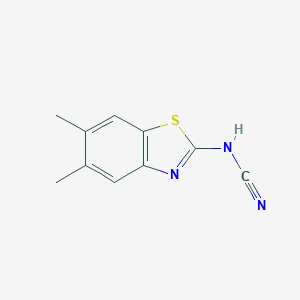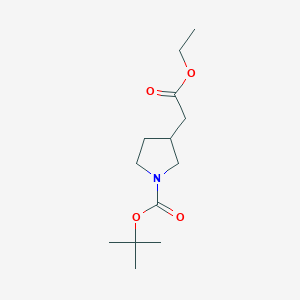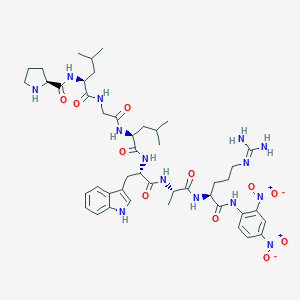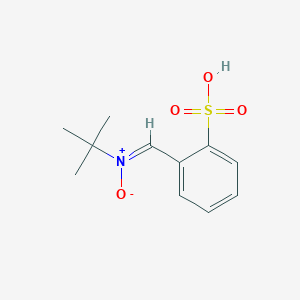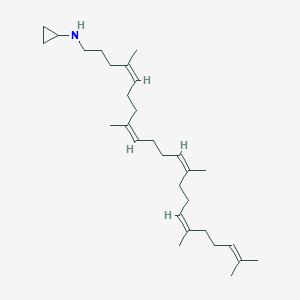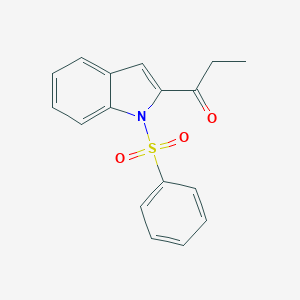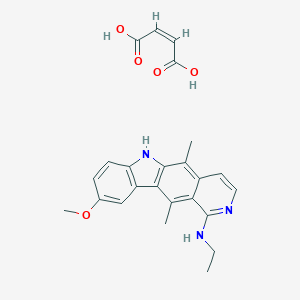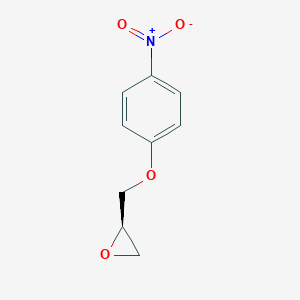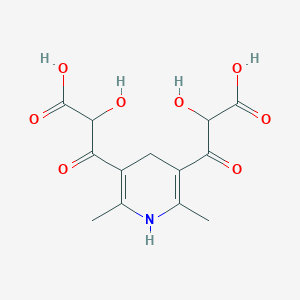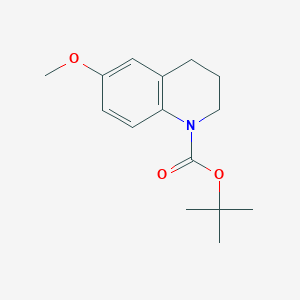![molecular formula C9H13NO2 B037777 1-Azabicyclo[3.2.0]heptane-3,7-dione,2-(1-methylethyl)-,(2R-cis)-(9CI) CAS No. 112256-68-5](/img/structure/B37777.png)
1-Azabicyclo[3.2.0]heptane-3,7-dione,2-(1-methylethyl)-,(2R-cis)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azabicyclo[3.2.0]heptane-3,7-dione,2-(1-methylethyl)-,(2R-cis)-(9CI) is a bicyclic compound that has been extensively studied for its potential applications in various scientific research fields. The compound is also known as tropinone and is a precursor to several important alkaloids, including cocaine.
Wirkmechanismus
The mechanism of action of tropinone is not well understood. However, it is believed to act as a competitive inhibitor of the enzyme dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This leads to an increase in dopamine levels and may contribute to the stimulant effects of cocaine.
Biochemische Und Physiologische Effekte
Tropinone has been shown to have a range of biochemical and physiological effects. It has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. It has also been shown to have analgesic and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
Tropinone has several advantages as a research tool. It is readily available and relatively inexpensive, making it an attractive option for researchers. However, its use is limited by its potential for abuse and its association with illegal drugs such as cocaine.
Zukünftige Richtungen
There are several future directions for research on tropinone. One area of interest is the development of new synthetic methods for the compound and its derivatives. Another area of research is the development of new drugs based on the structure of tropinone, particularly for the treatment of neurological disorders such as Parkinson's disease. Finally, there is a need for further research into the biochemical and physiological effects of tropinone, particularly its effects on the central nervous system.
Synthesemethoden
The synthesis of tropinone involves the condensation of acetone and cyclohexanone in the presence of ammonium acetate and acetic acid. The reaction proceeds through a series of steps, including aldol condensation, dehydration, and cyclization, to form the final product.
Wissenschaftliche Forschungsanwendungen
Tropinone has been used in various scientific research fields, including medicinal chemistry, organic synthesis, and pharmacology. It is an important precursor to several alkaloids, including cocaine, which has been extensively studied for its effects on the central nervous system.
Eigenschaften
CAS-Nummer |
112256-68-5 |
|---|---|
Produktname |
1-Azabicyclo[3.2.0]heptane-3,7-dione,2-(1-methylethyl)-,(2R-cis)-(9CI) |
Molekularformel |
C9H13NO2 |
Molekulargewicht |
167.2 g/mol |
IUPAC-Name |
(2R,5S)-2-propan-2-yl-1-azabicyclo[3.2.0]heptane-3,7-dione |
InChI |
InChI=1S/C9H13NO2/c1-5(2)9-7(11)3-6-4-8(12)10(6)9/h5-6,9H,3-4H2,1-2H3/t6-,9+/m0/s1 |
InChI-Schlüssel |
BQKCROKOLTXXFZ-IMTBSYHQSA-N |
Isomerische SMILES |
CC(C)[C@@H]1C(=O)C[C@@H]2N1C(=O)C2 |
SMILES |
CC(C)C1C(=O)CC2N1C(=O)C2 |
Kanonische SMILES |
CC(C)C1C(=O)CC2N1C(=O)C2 |
Synonyme |
1-Azabicyclo[3.2.0]heptane-3,7-dione,2-(1-methylethyl)-,(2R-cis)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



